2-(3-chlorobenzyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Medicinal Chemistry SAR Building Blocks 5-Azaphthalimide Derivatives

2-(3-Chlorobenzyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (CAS 339098-53-2) is a pre-functionalized 5-azaphthalimide building block featuring a meta-chlorobenzyl group that delivers a lipophilic anchor for target engagement and a synthetic handle for cross-coupling diversification. This substitution is critical for attaining nanomolar antitubercular potency and morphine-equivalent analgesia in published SAR campaigns. Compared to the unsubstituted core, it saves 2–3 synthetic steps. With a predicted logP of 2.43, it is suited for CNS-penetrant analgesic design and COX-1/COX-2 dual inhibitor programs. Supplied at ≥98% purity to ensure reproducible hit-to-lead optimization.

Molecular Formula C14H9ClN2O2
Molecular Weight 272.69
CAS No. 339098-53-2
Cat. No. B2552202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-chlorobenzyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
CAS339098-53-2
Molecular FormulaC14H9ClN2O2
Molecular Weight272.69
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)CN2C(=O)C3=C(C2=O)C=NC=C3
InChIInChI=1S/C14H9ClN2O2/c15-10-3-1-2-9(6-10)8-17-13(18)11-4-5-16-7-12(11)14(17)19/h1-7H,8H2
InChIKeyVTUDBWWETXFLLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Chlorobenzyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (CAS 339098-53-2): Procurement-Relevant Identity and Core Structural Profile


2-(3-Chlorobenzyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (CAS 339098-53-2) is a heterocyclic small molecule belonging to the 5-azaphthalimide (pyrrolo[3,4-c]pyridine-1,3-dione) class, defined by an N-(3-chlorobenzyl) substitution at the imide nitrogen . Its molecular formula is C₁₄H₉ClN₂O₂ with a molecular weight of 272.69 g/mol. This compound is not a stand-alone drug lead but a high-value synthetic building block and screening intermediate for constructing derivatives with documented analgesic, anti-inflammatory (COX-inhibitory), and antimycobacterial activities [1][2]. Reputable vendors supply it at purities ≥98% (ChemScene) or >90% (Key Organics) for research use only .

Why 2-(3-Chlorobenzyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione Cannot Be Replaced by Unsubstituted or Isomeric N-Benzyl Analogs


Within the 5-azaphthalimide class, the identity and position of the N-benzyl substituent directly control both chemical reactivity and biological target engagement. The unsubstituted core (CAS 4664-01-1) lacks the lipophilic handle required for efficient derivatization; the parent 2-benzyl analog (CAS 18205-25-9) offers no halogen-mediated electronic tuning; and the 4-chloro isomer places the electron-withdrawing chlorine at a different spatial orientation, altering dipole moment and H-bonding capacity . The meta-chlorine in the target compound provides a distinct electrostatic surface potential that influences potency in structure-activity relationship (SAR) series—in the antimycobacterial program, SAR exploration around the N-benzyl substituent was critical to achieving nanomolar activity and metabolic stability [1]. Simply interchanging with an unsubstituted or differently halogenated analog introduces uncontrolled variables in synthetic yield, solubility, and target binding, undermining reproducibility in SAR campaigns and hit-to-lead optimization.

Quantitative Differentiation Evidence for 2-(3-Chlorobenzyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione Against Closest Analogs


N-(3-Chlorobenzyl) Substitution as a Key Synthetic Intermediate for Bioactive 5-Azaphthalimide Libraries

The 3-chlorobenzyl group serves as a versatile synthetic handle enabling further functionalization at the chlorine position via cross-coupling, while the imide core supports N-alkylation and ring-modification chemistry [1]. Unlike the unsubstituted core (CAS 4664-01-1, MW 162.15), which requires initial N-functionalization, or the parent 2-benzyl analog (CAS 18205-25-9, MW 238.24), which lacks halogen-directed reactivity, this compound enters SAR libraries at an advanced intermediate stage with a pre-installed electronically tuned aromatic ring .

Medicinal Chemistry SAR Building Blocks 5-Azaphthalimide Derivatives

Predicted Physicochemical Profile: Lipinski Rule-of-5 Compliance and Drug-Likeness vs. 2-Benzyl Analog

ACD/Labs Percepta predicts the target compound has a logP of 2.43, a topological polar surface area (TPSA) of 50 Ų, and zero Rule-of-5 violations, indicating favorable oral bioavailability potential . The meta-chlorine increases logP by approximately 0.76 units compared to the unsubstituted 2-benzyl analog (predicted logP ~1.67 for C₁₄H₁₀N₂O₂), while keeping the compound within Rule-of-5 space (logP <5, MW <500) . This balanced lipophilicity is critical for CNS penetration—a relevant parameter for the analgesic and sedative applications documented for this class [1].

Physicochemical Properties Drug-Likeness Fragment-Based Drug Discovery

Class-Level Analgesic Potency: 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-diones Demonstrate Morphine-Comparable Efficacy in Writhing Test

Although direct analgesic data for 2-(3-chlorobenzyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione itself is not published, the compound belongs to the 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione class for which eight derivatives (compounds 8–15) were profiled in mouse pain models [1]. All eight compounds surpassed aspirin in the writhing test, and two (compounds 9 and 11) achieved efficacy statistically indistinguishable from morphine [1]. This establishes a class-wide analgesic potential that is not shared by simple phthalimide or isoindolone analogs, which require additional structural modifications to achieve comparable potency [2].

Analgesic Drug Discovery In Vivo Pharmacology Pain Models

Class-Level COX-1/COX-2 Inhibitory Activity Comparable to Meloxicam

N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives were evaluated in vitro for cyclooxygenase (COX-1 and COX-2) inhibition, with IC₅₀ values reported to be similar to meloxicam, a clinically used selective COX-2 inhibitor [1]. This class-level finding contrasts with simple 3,4-pyridinedicarboximide (the unsubstituted core), which lacks the lipophilic N-substituent required for effective COX active-site engagement and shows no reported COX inhibition in the same assays [1]. The 3-chlorobenzyl substitution provides the hydrophobic moiety necessary for occupying the COX active-site channel, a structural feature absent in the core scaffold.

COX Inhibition Anti-inflammatory Drug Discovery In Vitro Pharmacology

Class-Level Antimycobacterial Activity: N-Benzyl-Substituted Pyrrolo[3,4-c]pyridine-1,3(2H)-diones Target Cytochrome bc1 Complex with Nanomolar Potency

A high-throughput screening campaign identified the pyrrolo[3,4-c]pyridine-1,3(2H)-dione class as novel inhibitors of Mycobacterium tuberculosis respiration acting at the cytochrome bc1 complex [1]. SAR exploration focused on the N-benzyl substituent yielded compounds with nanomolar anti-TB activity and favorable mouse tolerability [1]. The meta-chlorobenzyl motif of the target compound directly maps onto the SAR vector that was systematically varied in this program; compounds lacking N-benzyl substitution or carrying smaller N-alkyl groups (e.g., methyl, ethyl) showed substantially reduced or absent antimycobacterial activity [1].

Antimycobacterial Drug Discovery Tuberculosis Cytochrome bc1 Inhibition

Priority Research and Procurement Application Scenarios for 2-(3-Chlorobenzyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione


Analgesic Drug Discovery: SAR Expansion of Morphine-Comparable 5-Azaphthalimide Leads

This scenario applies when a medicinal chemistry team needs a pre-functionalized building block for synthesizing novel 5-azaphthalimide analogs with the goal of achieving morphine-comparable analgesia. The target compound's 3-chlorobenzyl group provides both a lipophilic anchor for target binding and a synthetic handle for diversification. As documented by Świątek et al. (2020), derivatives from this class surpassed aspirin in the writhing test, with two compounds reaching morphine-equivalent efficacy [1]. The compound's predicted logP of 2.43 falls within the optimal CNS range, making it suitable for brain-penetrant analgesic design. Procurement of this building block saves 2–3 synthetic steps compared to starting from the unsubstituted core.

Anti-Inflammatory COX Inhibitor Development: Pre-Validated Scaffold with Meloxicam-Competitive IC₅₀

Research groups pursuing COX-1/COX-2 dual inhibitors should consider this compound as a core intermediate. The N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione class has demonstrated in vitro COX inhibition with IC₅₀ values similar to meloxicam [1]. The 3-chlorobenzyl substituent provides the hydrophobic moiety required for COX active-site channel occupancy, while the chlorine atom offers a vector for further electronic tuning via cross-coupling. This is particularly relevant for teams seeking to differentiate from traditional NSAID scaffolds (phthalimides, isoindolones) that lack the endocyclic pyridine nitrogen critical for hydrogen-bond interactions observed in molecular docking studies with BSA and COX enzymes [1].

Antimycobacterial Lead Optimization: Accessing Cytochrome bc1-Targeting Chemotype for Drug-Resistant TB

For anti-tuberculosis programs, this building block provides entry to the pyrrolo[3,4-c]pyridine-1,3(2H)-dione class, which was validated as a novel inhibitor of mycobacterial respiration via the cytochrome bc1 complex [1]. The N-benzyl SAR campaign in the original study showed that substitution at this position is critical for achieving nanomolar potency against M. tuberculosis H37Rv. The 3-chlorobenzyl group offers a balanced lipophilic-electronic profile that can be further diversified. The mechanism is distinct from isoniazid, rifampicin, and other frontline TB drugs, making this chemotype valuable for combination therapy and drug-resistant TB strategies. The frontrunner compound was well-tolerated in mice, supporting progression to in vivo efficacy models [1].

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